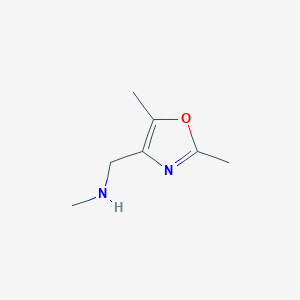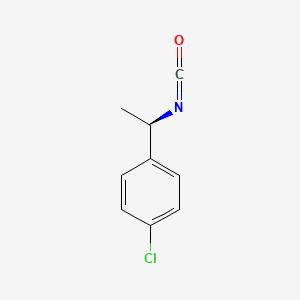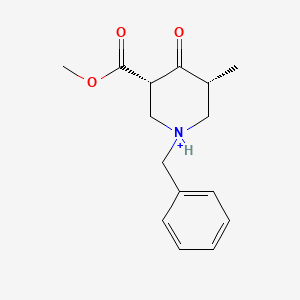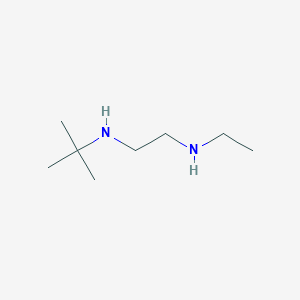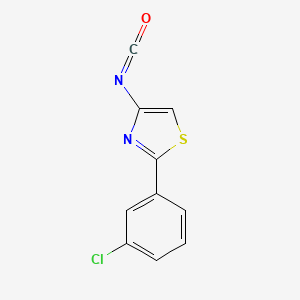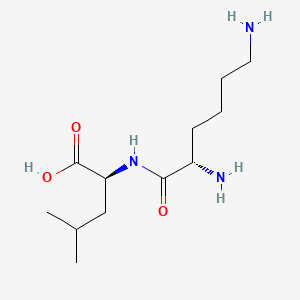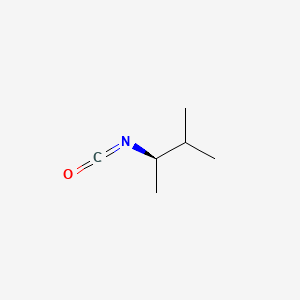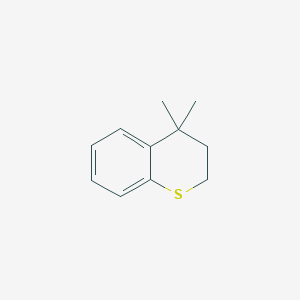
4,4-ジメチルチオクロマン
概要
説明
4,4-Dimethylthiochroman is a chemical compound with the molecular formula C11H14S . It has a molecular weight of 178.30 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2,3-dihydrothiochromene .
Synthesis Analysis
A new route for the synthesis of 6-bromo-4,4-dimethylthiochroman was proposed, which starts from bromobenzene and involves chlorosulfonation, reduction, thioetherification, and cyclization . Another one-pot method of preparation of 6-bromo-4,4-dimethylthiochroman starts from bromobenzene and involves chlorosulfonation, reduction, ether-ization, and cyclization .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylthiochroman can be represented by the InChI code: InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 . The Canonical SMILES representation is CC1(CCSC2=CC=CC=C21)C .
Chemical Reactions Analysis
The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethylthiochroman include a molecular weight of 178.30 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 178.08162162 g/mol .
科学的研究の応用
タザロテンの調製
タザロテンは、ニキビ、乾癬、日焼けによる肌の損傷など、さまざまな皮膚疾患の治療に使用される薬剤です . 4,4-ジメチルチオクロマンの誘導体である6-ブロモ-4,4-ジメチルチオクロマンは、タザロテンの調製における重要な中間体です .
SSRT5アンタゴニストの合成
SSRT5アンタゴニストは、さまざまな神経および精神疾患に潜在的な治療的用途を持つ薬剤のクラスです . 6-ブロモ-4,4-ジメチルチオクロマンは、これらのアンタゴニストの合成において重要な役割を果たします .
RAR-γレチノイドレセプターの生産
RAR-γレチノイドレセプターは、細胞の成長、分化、恒常性など、さまざまな生物学的プロセスを調節する役割を担っています . 6-ブロモ-4,4-ジメチルチオクロマンは、これらのレセプターの生産に使用されます .
作用機序
Target of Action
4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .
Mode of Action
Tazarotene, a medicine that uses 4,4-Dimethylthiochroman as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .
Biochemical Pathways
It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .
Pharmacokinetics
Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .
Result of Action
The result of the action of tazarotene, and by extension 4,4-Dimethylthiochroman, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .
Safety and Hazards
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQYFIDMREWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452079 | |
| Record name | 4,4-dimethylthiochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66165-06-8 | |
| Record name | 4,4-dimethylthiochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4,4-Dimethylthiochroman?
A1: 4,4-Dimethylthiochroman is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:
Q2: What is the structure-activity relationship (SAR) of 4,4-Dimethylthiochroman derivatives in the context of retinoid activity?
A3: Several studies highlight the importance of the 4,4-Dimethylthiochroman moiety and its modifications for retinoid activity [, ]. For instance, incorporating a 4,4-Dimethylthiochroman group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the 4,4-Dimethylthiochroman moiety are crucial for interacting with retinoid receptors and eliciting biological responses.
Q3: Are there any known resistance mechanisms to 4,4-Dimethylthiochroman-containing compounds like Tazarotene?
A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with 4,4-Dimethylthiochroman-containing retinoids.
Q4: What are the analytical methods used to characterize and quantify 4,4-Dimethylthiochroman and its derivatives?
A5: Various analytical techniques have been employed for 4,4-Dimethylthiochroman derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of 4,4-Dimethylthiochroman derivatives, providing valuable insights into their conformation and spatial arrangements [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
